2-Fluoro-4-phenoxyphenol
Description
Contextualization of Phenoxyphenol Derivatives in Contemporary Organic Chemistry
Phenoxyphenols, characterized by a phenol (B47542) ring linked to another phenyl group via an ether bond, represent a versatile scaffold in organic chemistry. This structural motif is found in a variety of natural products and synthetic compounds with diverse biological activities. In academic research, phenoxyphenol derivatives are explored for their potential applications in areas such as pharmaceuticals, agrochemicals, and polymer science. scispace.com
The synthesis of phenoxyphenol derivatives often involves the Ullmann condensation or nucleophilic aromatic substitution reactions, where a phenoxide reacts with an activated aryl halide. researchgate.net Researchers have developed various catalytic systems to improve the efficiency and selectivity of these reactions, enabling the synthesis of a wide range of substituted phenoxyphenols. semanticscholar.org The study of these derivatives provides valuable insights into structure-activity relationships, guiding the design of new molecules with tailored properties. For instance, the introduction of different functional groups onto the phenoxyphenol core can modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. nih.govnih.gov
Recent research has highlighted the potential of phenoxyphenol compounds in anticancer studies. For example, the compound 4-{2,3,5,6-tetrafluoro-4-[2,3,5,6-tetrafluoro-4-(4-hydroxyphenoxy)phenyl]phenoxy}phenol (diTFPP) has been shown to have a synergistic effect with C2-ceramide, leading to significant cell death in hepatocellular carcinoma cells. nih.gov Another phenoxyphenol, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) (4-HPPP), has demonstrated selective anti-proliferative effects against non-small-cell lung cancer cells. scispace.com These findings underscore the importance of the phenoxyphenol scaffold as a privileged structure in the development of new therapeutic agents.
Significance of Fluorine Substitution in Aromatic Compounds for Advanced Research
The introduction of fluorine atoms into aromatic compounds is a widely employed strategy in modern medicinal chemistry and materials science. numberanalytics.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules that can profoundly influence their biological activity and physical characteristics. acs.org
One of the key benefits of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles. nih.gov Furthermore, the presence of fluorine can block sites of aromatic hydroxylation, a common metabolic pathway for many drugs. nih.gov
Fluorine substitution can also modulate the lipophilicity of a molecule. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can decrease it. This allows for fine-tuning of a compound's solubility and permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
In addition to its effects on metabolism and lipophilicity, fluorine can also influence a compound's binding affinity to its biological target. The strong electron-withdrawing nature of fluorine can alter the electronic distribution within a molecule, affecting its ability to participate in hydrogen bonding and other non-covalent interactions. nih.govacs.org This can lead to enhanced potency and selectivity.
The unique properties of fluorinated aromatic compounds have led to their incorporation into a wide range of pharmaceuticals, including anticancer agents, antibiotics, and anti-inflammatory drugs. nih.govnumberanalytics.com The ability of fluorine to enhance desirable properties makes it a valuable tool for chemists seeking to design new and improved molecules for advanced research.
Overview of Research Trajectories for 2-Fluoro-4-phenoxyphenol
While specific research on this compound is not as extensively documented as that of some other phenoxyphenol derivatives, its structure suggests several potential research trajectories. The combination of the phenoxyphenol scaffold with a fluorine substituent makes it a promising candidate for investigation in a number of fields.
One likely area of research is in medicinal chemistry, particularly in the development of new therapeutic agents. Given the known biological activities of other phenoxyphenol derivatives, this compound could be explored for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. scispace.comnih.gov The presence of the fluorine atom could enhance its metabolic stability and potency, making it a more effective drug candidate. nih.gov
Another potential research direction is in the field of materials science. Fluorinated aromatic compounds are used in the synthesis of high-performance polymers with improved thermal stability and chemical resistance. numberanalytics.com this compound could serve as a monomer in the synthesis of novel fluorinated poly(ether ether ketone) (PEEK) or other advanced polymers.
Furthermore, this compound could be utilized as a building block in the synthesis of more complex molecules. Its functional groups—the hydroxyl group and the fluorine atom—provide handles for further chemical modification, allowing for the creation of a diverse library of compounds for screening in various biological assays. researchgate.net
The synthesis of this compound itself presents an interesting research problem. The selective introduction of a fluorine atom at the 2-position of the phenol ring, followed by the formation of the ether linkage, would require careful consideration of reaction conditions and catalysts. researchgate.netsemanticscholar.org The development of efficient and scalable synthetic routes to this compound would be a valuable contribution to the field of organic chemistry.
As research into the unique properties of fluorinated organic compounds continues to expand, it is likely that this compound and its derivatives will become increasingly important targets for academic and industrial investigation.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₂H₉FO₂ | 204.20 | Phenol, Phenyl ether, Fluorine |
| 4-Phenoxyphenol (B1666991) sumitomo-chem.co.jp | C₁₂H₁₀O₂ | 186.21 | Phenol, Phenyl ether |
| 2-Phenoxyphenol (B1197348) chemsynthesis.com | C₁₂H₁₀O₂ | 186.21 | Phenol, Phenyl ether |
| 5-Fluoro-2-phenoxyphenol chemsynthesis.com | C₁₂H₉FO₂ | 204.20 | Phenol, Phenyl ether, Fluorine |
| 2-Chloro-4-phenoxyphenol fluorochem.co.uk | C₁₂H₉ClO₂ | 220.65 | Phenol, Phenyl ether, Chlorine |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9FO2 |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-fluoro-4-phenoxyphenol |
InChI |
InChI=1S/C12H9FO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
UKXWEXICPBNEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 4 Phenoxyphenol and Its Derivatives
Strategies for Carbon-Oxygen Bond Formation in Phenoxyphenol Scaffolds
The construction of the diaryl ether linkage is the key step in synthesizing phenoxyphenol structures. The primary approaches include nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, oxidative coupling, and direct phenol (B47542) condensation.
Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming C-O bonds in diaryl ethers. nih.govacsgcipr.orgnih.govlibretexts.org The reaction mechanism involves the attack of a nucleophile (in this case, a phenoxide) on an electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a halide. acsgcipr.orgacsgcipr.org For the reaction to proceed efficiently, the aromatic ring undergoing substitution must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. libretexts.orgscientificupdate.com
The displacement of an aryl fluoride (B91410) by a phenoxide is a particularly effective SNAr strategy due to the high electronegativity of fluorine, which activates the ipso-carbon towards nucleophilic attack. A selective method for the synthesis of 4-phenoxyphenols involves the reaction of various aryl fluorides with hydroquinone (B1673460) in the presence of a base. researchgate.net This approach can be adapted for the synthesis of 2-fluoro-4-phenoxyphenol.
In a representative synthesis, an appropriately substituted aryl fluoride reacts with a hydroquinone derivative under basic conditions. The use of a strong base is necessary to deprotonate the phenol, generating the more nucleophilic phenoxide anion. Common bases include potassium carbonate, cesium carbonate, and potassium or sodium hydride. acsgcipr.org The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone (NMP), which effectively solvate the cation without deactivating the nucleophile. acsgcipr.org In some cases, the addition of a phase-transfer catalyst or a crown ether like 18-crown-6 (B118740) can significantly enhance the reaction rate, allowing for lower reaction temperatures. researchgate.net
An alternative SNAr approach utilizes halogenated phenols as starting materials. For instance, 2-fluoro-4-nitrophenol (B1220534) can be synthesized by the nitration of 2-fluorophenol. chemicalbook.com This nitro-activated intermediate is highly susceptible to nucleophilic substitution of the nitro group or another suitably positioned halogen. More commonly, a halogenated phenol is first converted to its corresponding phenoxide and then reacted with an activated aryl halide.
A relevant industrial process for synthesizing 4-phenoxyphenol (B1666991) involves the reaction of phenol with p-chlorophenol in the presence of potassium hydroxide. google.com The reaction begins by forming potassium phenoxide, which then acts as the nucleophile to displace the chloride from p-chlorophenol. This method, while effective, often requires high temperatures and can be considered a bridge between classical SNAr and condensation reactions. The synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives also starts from 3-fluoro-4-nitrophenol, highlighting the utility of halogenated and activated phenol precursors in building more complex molecules via C-O bond formation. mdpi.comresearchgate.net
The Ullmann condensation is a classic and powerful method for the formation of diaryl ethers, particularly when the aryl halide is not sufficiently activated for a standard SNAr reaction. wikipedia.orgorganic-chemistry.org This reaction involves the copper-promoted coupling of an aryl halide with a phenol. organic-chemistry.orgthermofisher.comwikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder. wikipedia.org
Modern advancements have led to the development of catalytic systems that operate under milder conditions. These systems typically employ a copper(I) source, such as CuI or CuBr, in combination with a ligand. The ligand, often a diamine or phenanthroline, stabilizes the copper catalyst and facilitates the reaction cycle. wikipedia.org The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether product. wikipedia.org The synthesis of m-aryloxy phenols, such as 3-(4-fluorophenoxy)phenol, has been demonstrated using Ullmann condensation, providing a direct precedent for its application in synthesizing isomers and derivatives of the target compound. researchgate.net
Oxidative coupling of phenols is a reaction where phenolic compounds are joined together through an oxidative process, often catalyzed by transition metal complexes containing copper or iron. wikipedia.org This method is most famously used in the synthesis of poly(phenylene oxide) (PPO), a high-performance engineering plastic, from 2,6-disubstituted phenols like 2,6-dimethylphenol. uc.edunih.govacs.org
The mechanism typically proceeds through the formation of phenoxy radicals. wikipedia.org While this reaction predominantly leads to C-C bond formation to create biphenol structures or polymer backbones, C-O coupling can also occur. wikipedia.orgnih.gov However, controlling the selectivity between C-C and C-O coupling to favor the formation of a specific small molecule diaryl ether like this compound is a significant challenge. wikipedia.org The intended diaryl ether product is often more susceptible to oxidation than the starting phenol, which can lead to over-oxidation and the formation of higher-order oligomers or undesired byproducts like diphenoquinones. wikipedia.orgnih.gov Therefore, while oxidative coupling is a cornerstone of polymer chemistry for creating phenoxy-linked scaffolds, its application in the targeted synthesis of discrete, unsymmetrical diaryl ethers is less common and requires highly specialized catalytic systems. nih.govrsc.orgresearchgate.net
Phenol condensation reactions represent a broader category of methods for forming diaryl ethers that may not strictly adhere to SNAr or Ullmann mechanisms. These reactions often involve the high-temperature reaction of a phenoxide with a halogenated phenol, sometimes without an explicit transition metal catalyst.
A patented method for producing 4-phenoxyphenol involves reacting potassium hydroxide, phenol, and toluene (B28343) to first form potassium phenoxide via azeotropic dehydration. google.com This material is then reacted with p-chlorophenol in a pipeline reactor to form the desired product. google.com Another approach involves the diazotization of a phenoxyaniline (B8288346) followed by hydrolysis of the diazonium salt to yield the corresponding phenoxyphenol. google.com Furthermore, the condensation of phenoxyacetic acid with various phenols can be achieved using an activator like phosphonitrilic chloride, although this forms an ester linkage rather than a direct diaryl ether bond. jocpr.com These methods highlight the diverse conditions under which the phenoxyphenol scaffold can be assembled.
Synthesis from Benzoquinone and Boronic Acids
One synthetic route to the 4-phenoxyphenol core involves the conjugate addition of arylboronic acids to benzoquinone. This method provides a direct way to form the carbon-oxygen bond of the diaryl ether. The reaction between p-benzoquinone and phenylboronic acid, for instance, can be carried out in methanol (B129727) at room temperature. chemicalbook.com Catalysts such as copper ferrite (B1171679) have been shown to facilitate this transformation, leading to the formation of 4-phenoxyphenol in high yields. chemicalbook.com
The mechanism of this reaction is part of a broader class of rhodium-catalyzed 1,4-addition reactions of organoboron reagents to α,β-unsaturated carbonyl compounds. wiley-vch.deorganic-chemistry.orgnih.govacs.org The catalytic cycle is understood to involve a transmetalation step from the boron atom to a rhodium-hydroxy complex, which then delivers the aryl group to the quinone. wiley-vch.deorganic-chemistry.org This method is valued for its functional group tolerance and the specific formation of the 1,4-addition product without competing 1,2-addition. wiley-vch.de To synthesize this compound, (2-fluoro-4-hydroxyphenyl)boronic acid could be utilized as the boronic acid component in this reaction scheme.
Fluorination Techniques for Phenoxyphenol Synthesis
Introducing a fluorine atom onto the phenoxyphenol scaffold can be achieved through various techniques. These methods either install the fluorine atom onto a pre-formed diaryl ether or construct the molecule using a fluorinated starting material.
Nucleophilic Deoxyfluorination via Aryl Fluorosulfonate Intermediates
A powerful method for introducing fluorine into a phenolic compound is through nucleophilic deoxyfluorination. This process involves the conversion of a hydroxyl group into a fluorine atom. The reaction proceeds by first activating the phenolic hydroxyl group. For a precursor such as 4-phenoxydihydroxybenzene, the target hydroxyl group is reacted with sulfuryl fluoride (SO₂F₂) in the presence of a base to form an aryl fluorosulfonate intermediate. This intermediate is then subjected to nucleophilic substitution with a fluoride source, such as tetramethylammonium (B1211777) fluoride (NMe₄F), to yield the desired aryl fluoride. This transformation can be performed as a one-pot conversion from phenols to aryl fluorides and is noted for proceeding under mild conditions, often at room temperature.
Incorporation of Fluorine from Fluorinated Starting Materials
An alternative and widely used strategy is to build the diaryl ether linkage using a starting material that already contains the fluorine atom. The key reaction in this approach is nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org In this scenario, a fluorinated aromatic compound, activated by an electron-withdrawing group (such as a nitro group), reacts with a phenoxide.
For the synthesis of a this compound precursor, a reaction can be conducted between 1,2-difluoro-4-nitrobenzene and hydroquinone. The fluorine atom positioned ortho to the activating nitro group is highly susceptible to nucleophilic attack. One of the hydroxyl groups of hydroquinone acts as the nucleophile, displacing the fluoride to form the diaryl ether bond. This results in 2-fluoro-4-phenoxy-1-nitrobenzene, which can then be converted to the final product. nih.gov The SNAr mechanism typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov
Functional Group Transformations and Derivatization
Once the core this compound structure is assembled, its functional groups can be modified to produce various derivatives. Key transformations include reactions of the hydroxyl group and the conversion of other functionalities, such as a nitro group, into amines.
Hydroxyl Group Modifications and Conversions
The phenolic hydroxyl group of this compound is a versatile handle for further derivatization. Common modifications include etherification and esterification.
Etherification: The hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which can then act as a nucleophile to displace a leaving group on an alkyl halide, forming an ether.
Esterification: The phenol can be reacted with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. Fischer esterification, which involves reacting the phenol with a carboxylic acid under acidic catalysis, is a common method. youtube.com Alternatively, using more reactive acylating agents like acetic anhydride (B1165640) in the presence of a strong acid catalyst can drive the reaction to completion. google.com These reactions allow for the introduction of a wide variety of functional groups, altering the physical and chemical properties of the parent molecule.
Reduction of Nitro Groups to Amine Functionalities
In syntheses where a nitro group is used as an activating group for SNAr, this group is often subsequently reduced to an amine. The conversion of a nitro-substituted precursor, such as 2-fluoro-4-phenoxy-1-nitrobenzene, to 2-fluoro-4-phenoxyaniline (B12077494) is a crucial step. This transformation is one of the most important reactions involving aromatic substituents.
A variety of reagents and conditions can be employed for this reduction, offering flexibility based on the presence of other functional groups in the molecule. The choice of method allows for chemoselectivity, ensuring that other reducible groups remain unaffected.
Interactive Data Table: Common Reagents for Aromatic Nitro Group Reduction
| Reagent/Catalyst | Conditions | Substrate Compatibility |
| H₂/Pd/C | Catalytic hydrogenation | Highly efficient but can also reduce other groups (e.g., alkenes, alkynes) and cause dehalogenation. |
| H₂/Raney Ni | Catalytic hydrogenation | Effective alternative to Pd/C, often used when dehalogenation of aryl halides is a concern. |
| Fe/HCl or Fe/AcOH | Metal in acidic media | A classic, mild, and cost-effective method that tolerates many other functional groups. |
| Sn/HCl | Metal in acidic media | Similar to iron, historically used for nitro group reductions. |
| SnCl₂ | Metal salt | Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. |
| Na₂S or (NH₄)₂S | Sulfide salts | Useful for selective reduction of one nitro group in a dinitro compound. Generally does not reduce aliphatic nitro groups. |
This reduction transforms the electron-withdrawing nitro group into a strongly electron-donating amino group, significantly altering the electronic properties of the aromatic ring and providing a key synthetic intermediate for further derivatization.
Demethylation and Deacetylation Strategies
The removal of methyl and acetyl protecting groups from phenolic ethers and esters, respectively, is a crucial step in the synthesis of many phenolic compounds, including derivatives of this compound. These strategies are essential for unmasking the hydroxyl group to allow for further functionalization or to yield the final target molecule.
Demethylation of Aryl Methyl Ethers:
The cleavage of the ether linkage in aryl methyl ethers to yield the corresponding phenol is a common transformation. Various reagents and conditions have been developed to achieve this, ranging from harsh to mild, allowing for selectivity in the presence of other functional groups.
Commonly employed methods for the O-demethylation of aromatic methyl ethers include the use of strong protic acids like hydrobromic acid (HBr), often at elevated temperatures. However, these conditions can be harsh and may not be suitable for sensitive substrates. Milder and more selective methods often involve Lewis acids such as boron tribromide (BBr3), which is effective at cleaving phenolic methyl ethers, typically in a solvent like dichloromethane (B109758) (DCM) at room temperature or with cooling.
Strong nucleophiles, such as thiolates, in polar aprotic solvents like N,N-dimethylformamide (DMF) at high temperatures, can also effect demethylation. More recently, biocatalytic approaches have emerged as a green alternative. For instance, the use of veratrol-O-demethylase, a cobalamin-dependent enzyme, allows for the regioselective demethylation of various aryl methyl ethers under mild, oxygen-independent conditions. This enzymatic method has shown success with substrates containing multiple methoxy (B1213986) groups, offering a high degree of control. Additionally, green and efficient demethylation of aromatic methyl ethers has been achieved using mineral acids like HCl in high-temperature pressurized water.
Table 1: Selected Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Key Features | Citation |
|---|---|---|---|
| Boron tribromide (BBr3) | DCM, cooling to room temperature | Mild and effective for phenolic methyl ethers. | |
| Hydrobromic acid (HBr) | Elevated temperatures | Strong protic acid, can have low functional group tolerance. | |
| Thiolates | Polar aprotic solvent (e.g., DMF), elevated temperatures | Strong nucleophilic demethylation. | |
| Veratrol-O-demethylase | Aqueous buffer, mild temperature | Biocatalytic, regioselective, oxygen-independent. | |
| Hydrochloric acid (HCl) | High-temperature pressurized water | Green and efficient method. |
Deacetylation of Phenolic Esters:
The hydrolysis of an acetyl group from a phenolic acetate (B1210297) to regenerate the phenol is another fundamental deprotection strategy. This can be achieved under both acidic and basic conditions. Enzymatic methods are also employed for their mildness and selectivity. For example, cellulose (B213188) acetate esterase has been shown to regioselectively deacetylate acetylated glycosides, demonstrating the potential for enzymatic deacetylation in complex molecules.
Amide Bond Formation in Phenoxyphenol Systems
The formation of an amide bond is a cornerstone of organic synthesis, frequently utilized in the pharmaceutical and materials sciences. In the context of phenoxyphenol systems, this reaction typically involves the coupling of a carboxylic acid with an amine. To facilitate this transformation, which does not occur spontaneously under ambient conditions, the carboxylic acid is usually activated.
A wide array of coupling reagents has been developed to mediate amide bond formation. These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, thereby activating it for nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), and various phosphonium (B103445) and uronium/aminium salts. The choice of coupling reagent and reaction conditions can be crucial to avoid side reactions and ensure high yields.
In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for amide bond formation. This includes the development of catalytic methods that avoid the use of stoichiometric activating agents.
Acylation Reactions
Acylation of phenols is a versatile reaction for the synthesis of aryl esters and aryl ketones. Phenols can undergo both O-acylation (on the hydroxyl group) and C-acylation (on the aromatic ring).
O-Acylation: This reaction leads to the formation of phenyl esters and is typically achieved by reacting the phenol with an acylating agent such as an acyl chloride or anhydride. The reaction can be promoted by either acid or base catalysis.
C-Acylation: This is an electrophilic aromatic substitution that introduces an acyl group onto the aromatic ring, forming a hydroxyaryl ketone. The Fries rearrangement is a classic example where an aryl ester is rearranged to a hydroxyaryl ketone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). More modern approaches utilize solid acid catalysts to achieve C-acylation in a more environmentally friendly manner.
Ruthenium-catalyzed oxidative C-H acylation of phenols with aldehydes represents a more direct and atom-economical approach to 2-acylphenols. This method avoids the need for pre-functionalized substrates and the use of stoichiometric oxidants. The regioselectivity of phenol acylation can be influenced by the choice of catalyst and reaction conditions. For instance, gas-phase acylation of phenol with acetic acid over solid acid catalysts can predominantly yield the ortho-hydroxyacetophenone.
Table 2: Comparison of O-Acylation and C-Acylation of Phenols
| Reaction Type | Product | Typical Reagents/Catalysts | Key Features | Citation |
|---|---|---|---|---|
| O-Acylation | Aryl Ester | Acyl chloride or anhydride; Acid or base catalysis | Forms an ester linkage at the phenolic oxygen. | |
| C-Acylation (Fries Rearrangement) | Hydroxyaryl Ketone | Aryl ester, Lewis acid (e.g., AlCl3) | Rearrangement of an O-acyl group to the aromatic ring. | |
| C-Acylation (Direct) | Hydroxyaryl Ketone | Phenol, acylating agent, solid acid catalyst | Direct electrophilic aromatic substitution. | |
| Oxidative C-H Acylation | 2-Acylphenol | Phenol, aldehyde, Ruthenium catalyst | Direct and atom-economical ortho-acylation. |
Green Chemistry Approaches in Phenoxyphenol Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve sustainability. This involves the development of environmentally benign synthetic pathways and novel catalysts.
Development of Environmentally Benign Synthetic Pathways
The synthesis of fluorinated aromatics, including fluorinated diphenyl ethers, is an area where greener methodologies are being sought. Traditional methods often involve harsh reagents and generate significant waste. One approach to a more environmentally friendly synthesis of fluoroaromatics is the use of copper(II) fluoride. The synthesis of fluorinated polybrominated diphenyl ethers, which are structurally related to this compound, has been achieved through various coupling reactions, highlighting the importance of developing efficient and selective methods for constructing the diphenyl ether core.
The Ullmann condensation is a classic method for forming diaryl ethers, but it often requires high temperatures and stoichiometric copper reagents. Modern variations aim to use catalytic amounts of copper or other metals under milder conditions. The synthesis of 4-phenoxyphenol, a related compound, can be achieved through methods such as the parachlorophenol process, which involves the reaction of parachlorophenol with phenol in the presence of a base.
Catalyst Development for Sustainable Production
Catalysis is a key pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while minimizing waste. The development of robust and recyclable catalysts is crucial for sustainable chemical production.
For the synthesis of phenols and their derivatives, catalytic methods are being developed to replace stoichiometric reagents. For example, the catalytic conversion of aryl halides to phenols using nitrous oxide as an oxygen source represents an innovative approach. In the context of phenoxyphenol synthesis, functionalized reduced graphene oxide nanosheets have been explored as metal-free Fenton-like catalysts for pollutant degradation, showcasing the potential of novel materials in catalysis.
The design of solid catalysts with tunable porosity and high stability is vital for applications in sustainable chemistry. Such catalysts can offer advantages in terms of separation and reuse, contributing to more economical and environmentally friendly processes.
Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 2-Fluoro-4-phenoxyphenol, ¹H, ¹³C, and ¹⁹F NMR studies are employed to provide a complete picture of the molecular structure. Due to the scarcity of published experimental data for this specific compound, the following sections describe the theoretically predicted spectra based on established principles and data from analogous compounds.
¹H NMR spectroscopy provides information on the number of different types of protons and their connectivity. The spectrum of this compound is expected to show distinct signals for the aromatic protons on its two rings and the phenolic hydroxyl proton. The electron-donating hydroxyl and phenoxy groups, along with the electron-withdrawing fluorine atom, influence the chemical shifts. Furthermore, spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom results in complex splitting patterns.
The predicted chemical shifts and multiplicities are summarized in the table below. Protons on the fluorinated phenol (B47542) ring are shifted based on their position relative to the hydroxyl, fluoro, and phenoxy substituents. Protons on the unsubstituted phenoxy ring exhibit shifts typical for a monosubstituted benzene (B151609) ring.
Predicted ¹H NMR Data for this compound Data predicted in CDCl₃ solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| OH | ~5.0-6.0 | Broad Singlet (s) | N/A |
| H-3 | ~6.9 - 7.1 | Doublet of Doublets (dd) | J(H-H) ≈ 9.0, J(H-F) ≈ 4.5 |
| H-5 | ~6.8 - 7.0 | Doublet of Doublets (dd) | J(H-H) ≈ 9.0, J(H-H) ≈ 3.0 |
| H-6 | ~6.7 - 6.9 | Doublet of Doublets (dd) | J(H-H) ≈ 3.0, J(H-F) ≈ 10.0 |
| H-2'/H-6' (ortho) | ~7.0 - 7.2 | Doublet (d) or Multiplet (m) | J(H-H) ≈ 7.5 - 8.5 |
| H-3'/H-5' (meta) | ~7.3 - 7.5 | Triplet (t) or Multiplet (m) | J(H-H) ≈ 7.5 - 8.5 |
| H-4' (para) | ~7.1 - 7.3 | Triplet (t) or Multiplet (m) | J(H-H) ≈ 7.5 - 8.5 |
¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. In a proton-decoupled spectrum, each chemically non-equivalent carbon atom produces a single peak. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups, and the carbons on the fluorinated ring exhibit coupling with the fluorine atom (C-F coupling), which can be observed as doublets.
Predicted ¹³C NMR Data for this compound Data predicted in CDCl₃ solvent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |
|---|---|---|
| C-1 | ~140-145 | J(C-F) ≈ 10-15 (Doublet) |
| C-2 | ~150-155 | J(C-F) ≈ 240-250 (Doublet) |
| C-3 | ~115-120 | J(C-F) ≈ 20-25 (Doublet) |
| C-4 | ~145-150 | J(C-F) ≈ 5-10 (Doublet) |
| C-5 | ~120-125 | J(C-F) < 5 (Singlet or small Doublet) |
| C-6 | ~118-123 | J(C-F) ≈ 3-5 (Doublet) |
| C-1' | ~155-160 | N/A (Singlet) |
| C-2'/C-6' | ~118-122 | N/A (Singlet) |
| C-3'/C-5' | ~129-131 | N/A (Singlet) |
| C-4' | ~123-126 | N/A (Singlet) |
¹⁹F NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. huji.ac.il It provides a wide chemical shift range, making it excellent for distinguishing between different fluorine environments. huji.ac.il For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for an aryl fluoride (B91410) typically appears in a characteristic range. ucsb.edu This signal would be split into a multiplet, specifically a doublet of doublets, due to coupling with the two ortho-protons (H-1 and H-3).
The chemical shift is reported relative to a standard such as trichlorofluoromethane (CFCl₃). The typical range for aryl fluorides is between -100 and -140 ppm.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound, the theoretical monoisotopic mass can be calculated from its chemical formula, C₁₂H₉FO₂.
Theoretical Exact Mass Calculation
Formula: C₁₂H₉FO₂
Mass of ¹²C: 12.000000 Da
Mass of ¹H: 1.007825 Da
Mass of ¹⁹F: 18.998403 Da
Mass of ¹⁶O: 15.994915 Da
Calculated Monoisotopic Mass: (12 * 12.000000) + (9 * 1.007825) + (1 * 18.998403) + (2 * 15.994915) = 204.05866 Da
An experimental HRMS measurement yielding a mass value extremely close to 204.0587 Da would confirm the elemental composition of C₁₂H₉FO₂.
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like phenols. In a study of 4-phenoxyphenol (B1666991) derivatives, various ions were observed depending on the conditions. nih.gov For this compound, analysis in negative ion mode is expected to be highly efficient due to the acidic nature of the phenolic proton. The predominant ion observed would be the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of approximately 203.05.
In positive ion mode, the protonated molecule, [M+H]⁺, at m/z 205.06, could also be formed. nih.gov Tandem mass spectrometry (MS/MS) of the parent ion would likely show fragmentation corresponding to the cleavage of the ether bond, a characteristic fragmentation pathway for diaryl ethers. This would result in fragment ions corresponding to the loss of the phenoxy radical or the fluorophenol moiety. The analysis of 4-phenoxyphenol, a close analog, shows characteristic fragments that help in its identification. massbank.eumassbank.eu
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
MALDI-TOF mass spectrometry is a soft ionization technique used to determine the molecular weight of a compound with high accuracy. In a typical experiment involving this compound, the compound (analyte) would be co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid. A pulsed laser would then irradiate the sample, causing desorption and ionization of the analyte. The time it takes for the resulting ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio. This would allow for the precise determination of the molecular mass of this compound and could help in confirming its elemental composition.
Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FT-IR) Analysis
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its specific structural features.
Expected Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-O (ether) | Asymmetric Stretching | 1200-1270 |
| C-O (phenol) | Stretching | 1180-1260 |
| C-F | Stretching | 1000-1400 |
This table represents generalized expected ranges for the functional groups present in the molecule. Actual peak positions can vary based on the specific molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, would reveal the wavelengths of maximum absorption (λmax). These values are indicative of the extent of conjugation in the molecule, with the phenyl and phenoxy rings constituting the primary chromophores.
X-ray Diffraction for Solid-State Structural Determination
Elucidation of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray diffraction data also reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding (involving the hydroxyl group), and π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for explaining the physical properties of the solid material.
Computational and Theoretical Investigations of 2 Fluoro 4 Phenoxyphenol
Quantum Chemical Methodologies in Phenoxyphenol Research
Quantum chemical methods are instrumental in providing a molecular-level understanding of the structure, reactivity, and properties of chemical compounds. These computational techniques are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods, both of which offer powerful tools for the theoretical investigation of molecules like 2-Fluoro-4-phenoxyphenol.
Thermochemical Property Determination via Computational Approaches
High-level ab initio molecular orbital calculations are instrumental in determining the thermochemical properties of molecules in the gas phase. nih.govacs.orgfigshare.com These computational methods can provide valuable insights into the stability and reactivity of compounds like this compound.
The standard enthalpy of formation (ΔfH°), a key measure of a molecule's stability, can be calculated with considerable accuracy using computational methods. For the parent phenoxyphenol isomers, the G3(MP2)//B3LYP level of theory has been employed to determine their gas-phase enthalpies of formation. acs.org This composite method provides a good agreement with experimental values where available. nih.govfigshare.com
It was found that 2-phenoxyphenol (B1197348) is the most stable isomer, followed by 3-phenoxyphenol (B1222215) and then 4-phenoxyphenol (B1666991). acs.org The increased stability of the 2-isomer is attributed to the presence of an intramolecular hydrogen bond between the hydroxyl hydrogen and the ether oxygen. acs.org
| Compound | Calculated Gas-Phase Standard Enthalpy of Formation (kJ·mol⁻¹) |
| 2-Phenoxyphenol | -132.9 |
| 3-Phenoxyphenol | -127.4 |
| 4-Phenoxyphenol | -123.0 |
Data sourced from da Silva et al., J. Org. Chem. 2011, 76, 10, 3754–3764. acs.org
For this compound, the introduction of a fluorine atom at the 2-position is expected to influence the enthalpy of formation. Fluorine is a highly electronegative atom, and its substitution can have a stabilizing effect on the molecule. nih.gov Computational studies on fluorinated ethanols have shown that the enthalpy of formation becomes more negative with increasing fluorine substitution. rroij.com Therefore, it is anticipated that the standard enthalpy of formation for this compound would be more negative than that of 4-phenoxyphenol.
Gas-phase acidity (ΔHacid) refers to the enthalpy change associated with the deprotonation of a molecule in the gas phase, while gas-phase basicity relates to the proton affinity of a molecule. kuleuven.be Density Functional Theory (DFT) is a commonly used method to calculate these properties with good accuracy. nih.gov
For phenoxyphenol isomers, the calculated gas-phase acidities indicate that 2-phenoxyphenol is the most acidic. acs.org The calculated gas-phase basicities suggest that 4-phenoxyphenol and 3-phenoxyphenol have similar basicities, which are higher than that of 2-phenoxyphenol. acs.org
The presence of a fluorine atom is known to significantly impact the acidity of phenols. acs.org The strong electron-withdrawing nature of fluorine stabilizes the phenoxide anion, thereby increasing the acidity of the parent phenol (B47542). nih.gov Computational studies on fluorinated phenols have confirmed this trend.
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. kuleuven.be Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. libretexts.org These properties can be reliably calculated using computational methods such as DFT and higher-level ab initio techniques. kuleuven.beresearchgate.net
For phenoxyphenol isomers, proton affinities follow the same trend as gas-phase basicities. acs.org The electron affinities for all phenoxyphenol isomers are negative, with 2-phenoxyphenol having the most destabilized interaction with an incoming electron. acs.org
Fluorine substitution has a pronounced effect on the proton affinity of phenols. kuleuven.be A computational study on fluorophenols at the B3LYP/6-31+G(d,p) level of theory provided the following proton affinities:
| Compound | Calculated Proton Affinity (kJ·mol⁻¹) |
| 2-Fluorophenol | 797 |
| 3-Fluorophenol | 813 |
| 4-Fluorophenol | 787 |
Data sourced from Tishchenko et al., J. Phys. Chem. A 2001, 105, 38, 8709–8717. kuleuven.be
These results show that the position of the fluorine atom significantly influences the proton affinity. kuleuven.be
The adiabatic ionization enthalpy is the energy required to remove an electron from a molecule in its ground vibrational state to form the corresponding cation, also in its ground vibrational state. This property can be computed using methods like the G3(MP2)//B3LYP approach. acs.org For the phenoxyphenol isomers, the calculated adiabatic ionization enthalpies are presented in the table below. acs.org
| Compound | Adiabatic Ionization Enthalpy (kJ·mol⁻¹) |
| 2-Phenoxyphenol | 797.7 |
| 3-Phenoxyphenol | 816.0 |
| 4-Phenoxyphenol | 808.5 |
Data sourced from da Silva et al., J. Org. Chem. 2011, 76, 10, 3754–3764. acs.org
The O-H bond dissociation enthalpy (BDE) is a measure of the energy required to break the O-H bond homolytically. mdpi.com It is a critical parameter for understanding the antioxidant activity of phenolic compounds. researchgate.net DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide reliable BDE values for substituted phenols. mdpi.comresearchgate.net
For the phenoxyphenol isomers, the calculated O-H bond dissociation enthalpies are as follows: acs.org
| Compound | O-H Bond Dissociation Enthalpy (kJ·mol⁻¹) |
| 2-Phenoxyphenol | 358.9 |
| 3-Phenoxyphenol | 369.3 |
| 4-Phenoxyphenol | 365.1 |
Data sourced from da Silva et al., J. Org. Chem. 2011, 76, 10, 3754–3764. acs.org
The lower BDE for 2-phenoxyphenol is consistent with the stabilizing effect of the intramolecular hydrogen bond. acs.org The introduction of a fluorine atom can influence the O-H BDE. Computational studies on fluorinated phenols have shown that the effect of the fluorine substituent on the BDE is position-dependent. mdpi.com
Simulation of Spectroscopic Properties
Computational methods are invaluable for simulating and interpreting spectroscopic data, providing a deeper understanding of molecular structure and vibrations. researchgate.netnih.gov
For halogenated phenols, DFT calculations have been successfully used to simulate infrared (IR) and Raman spectra. researchgate.net These simulations, often performed at the B3LYP level with appropriate basis sets, can aid in the assignment of vibrational modes observed in experimental spectra. researchgate.net For instance, a combined experimental and theoretical study on 2-chloro-5-fluoro phenol utilized DFT calculations to analyze its vibrational spectra. researchgate.net
Similarly, computational chemistry plays a crucial role in predicting Nuclear Magnetic Resonance (NMR) spectra. nih.gov DFT-based methods can be used to calculate NMR chemical shifts with a good degree of accuracy, which is particularly useful for complex molecules where experimental assignment can be challenging. nih.gov For fluorinated compounds, computational prediction of ¹⁹F NMR spectra is a powerful tool for product identification in degradation studies. nih.govacs.org
Predicted Vibrational Frequencies (FT-IR)
Computational methods, particularly DFT, are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in an experimental Fourier-transform infrared (FT-IR) spectrum. These predictions are valuable for assigning experimental bands to specific molecular vibrations. The process involves optimizing the molecular geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates.
O-H stretch: Typically a broad band in the high-frequency region.
C-H aromatic stretches: Occurring at frequencies above 3000 cm⁻¹.
C=C aromatic ring stretches: A series of bands in the 1400-1600 cm⁻¹ region.
C-O ether and phenol stretches: Expected in the fingerprint region.
C-F stretch: The position of this band can be sensitive to the electronic environment.
Ring bending and deformation modes: A complex set of absorptions at lower frequencies.
The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of environmental effects. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data.
A hypothetical data table for the predicted vibrational frequencies of this compound, based on the types of vibrations expected for its functional groups, is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) |
| O-H Stretch | ~3600 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O (Ether) Stretch | ~1250 |
| C-O (Phenol) Stretch | ~1200 |
| C-F Stretch | ~1100 |
| Aromatic C-H Bend (Out-of-plane) | 900 - 700 |
Theoretical Prediction of Chemical Reactivity and Stability
The chemical reactivity and stability of this compound can be theoretically assessed using conceptual DFT, which provides a framework for quantifying reactivity through various descriptors. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Key global reactivity descriptors include:
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity.
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released upon gaining an electron, approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Harder molecules are generally more stable and less reactive.
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).
While specific calculated values for this compound are not available in the surveyed literature, a hypothetical table of these reactivity descriptors is provided to illustrate the expected output of such a computational study.
| Reactivity Descriptor | Formula | Hypothetical Value (eV) |
| HOMO Energy (EHOMO) | - | -6.5 |
| LUMO Energy (ELUMO) | - | -1.2 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 |
| Global Softness (S) | 1 / η | 0.377 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 |
In addition to these global descriptors, local reactivity can be predicted using Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. This allows for the prediction of where the molecule is most likely to react with different types of reagents.
Quantum Mechanical Modeling for Mechanistic Understanding
For this compound, quantum mechanical modeling could be employed to investigate various reactions, such as its synthesis, degradation, or its interaction with biological targets. For example, modeling could be used to:
Investigate Reaction Pathways: Determine the most favorable pathway for a given reaction by comparing the activation energies of different possible routes.
Characterize Transition States: The geometry and energy of the transition state are critical for determining the reaction rate. Computational modeling can provide detailed information about these fleeting structures.
Understand Catalytic Mechanisms: If the reaction is catalyzed, modeling can help to understand how the catalyst interacts with the reactants to lower the activation energy.
The application of quantum mechanical modeling to understand the reaction mechanisms involving this compound would provide fundamental insights into its chemical behavior. While specific studies on this molecule were not identified, the established principles of computational chemistry provide a clear framework for how such investigations would be conducted.
Chemical Reactivity and Transformation Mechanisms
Reactivity in Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. In the case of 2-Fluoro-4-phenoxyphenol, the fluorine atom plays a pivotal role in its reactivity towards nucleophiles.
The generally accepted mechanism for SNAr proceeds through a two-step addition-elimination process. The initial and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.
The reactivity of halogens in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of the order for SN1 and SN2 reactions. libretexts.org The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to accommodate the incoming nucleophile.
Oxidative Transformation Pathways
Phenolic compounds, including phenoxyphenols, are susceptible to oxidation, which can lead to the formation of dimers, oligomers, and polymers through the coupling of phenoxy radicals.
The oxidative polymerization of phenols is a free-radical process that can be initiated by chemical oxidants or enzymes like peroxidases and laccases. csbsju.eduacs.orgresearchgate.net The initial step involves the abstraction of a hydrogen atom from the phenolic hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring, particularly at the ortho and para positions.
The subsequent coupling of these resonance structures leads to the formation of new C-C or C-O bonds. In the case of phenoxyphenols, this can result in a variety of dimeric and polymeric structures. The coupling can occur between two phenoxy radicals (radical-radical coupling) or between a phenoxy radical and a neutral phenol (B47542) molecule (radical-phenol coupling). libretexts.org
The polymerization of phenol derivatives can be catalyzed by enzymes such as horseradish peroxidase (HRP) in the presence of an oxidant like hydrogen peroxide. csbsju.eduaakash.ac.in This enzymatic approach offers a more controlled and environmentally friendly alternative to traditional chemical methods. acs.orgnih.gov The structure of the resulting polymers is influenced by factors such as the solvent, temperature, and the nature of the substituents on the phenol ring. aakash.ac.in
Achieving control over the polymerization of phenols to produce well-defined polymers is a significant challenge due to the multiple reactive sites on the phenoxy radical. However, methods for controlled radical polymerization (CRP) have been developed to regulate the molecular weight, polydispersity, and architecture of polymers. While CRP techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT), and Nitroxide-Mediated Polymerization (NMP) are more commonly applied to vinyl monomers, the principles of controlling radical reactivity can be extended to phenolic systems. quora.com
For phenoxyphenols, controlled radical coupling can be influenced by the choice of catalyst and reaction conditions. For instance, tyrosinase model complexes have been shown to catalyze the regioselective oxidative polymerization of 4-phenoxyphenol (B1666991) to yield poly(1,4-phenylene oxide). The steric and electronic properties of the substituents on the phenol monomer can significantly affect the reaction rate and the regioselectivity of the coupling. The goal of these controlled processes is to favor specific coupling pathways (e.g., para-C-O coupling) to produce linear polymers with desirable properties.
Electrophilic Aromatic Substitution Patterns in Fluorinated Phenoxyphenols
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The regiochemical outcome of EAS on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents.
In this compound, there are two aromatic rings that can potentially undergo electrophilic attack. The reactivity and the position of substitution are governed by the directing effects of the hydroxyl, fluoro, and phenoxy groups.
Ring A (the fluorophenol ring): This ring is substituted with a hydroxyl group, a fluorine atom, and a phenoxy group.
Hydroxyl group (-OH): This is a strongly activating, ortho-, para-directing group. It donates electron density to the ring through resonance (+R effect), which is stronger than its electron-withdrawing inductive effect (-I effect). This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
Fluorine atom (-F): Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect (-I effect), which outweighs their electron-donating resonance effect (+R effect). However, they are still ortho-, para-directing because the resonance effect, although weaker, directs the incoming electrophile to these positions. organicchemistrytutor.comcsbsju.edu The deactivating nature of fluorine means that EAS on this ring will be slower than on benzene.
Phenoxy group (-OAr): This group is activating and ortho-, para-directing, similar to the hydroxyl group, due to the resonance donation of the ether oxygen's lone pair of electrons into the aromatic ring.
The combined effect of these substituents on Ring A would be complex. The powerful activating and directing effect of the hydroxyl group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the positions are already substituted. The position ortho to the hydroxyl and meta to the fluorine is the most likely site for substitution.
Ring B (the phenoxy ring): This ring is substituted with an ether linkage to the fluorophenol ring.
Ether linkage (-OAr): The oxygen atom of the ether linkage acts as an electron-donating group through resonance, making the phenoxy ring activated towards EAS and directing incoming electrophiles to the ortho and para positions.
Therefore, electrophilic substitution on this compound is expected to occur on both rings, with the positions of attack determined by the interplay of the directing effects of the substituents. The activating nature of the hydroxyl and phenoxy groups would likely make the molecule more reactive towards EAS than benzene, despite the deactivating effect of the fluorine atom.
Advanced Degradation Processes for Phenoxyphenol Compounds in Environmental Systems
Principles of Advanced Oxidation Processes (AOPs) for Organic Pollutant Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to eliminate organic and sometimes inorganic materials from water and wastewater. wikipedia.org These processes are particularly effective for treating biologically toxic or non-degradable substances like aromatics, pesticides, and petroleum constituents. wikipedia.org AOPs are considered environmentally friendly techniques due to their high reaction rates, efficiency, and the minimal production of hazardous byproducts. mdpi.com The fundamental principle of AOPs is the in-situ generation of highly reactive chemical oxidants, most notably the hydroxyl radical (•OH). wikipedia.orgyoutube.com These reactive species can oxidize a wide array of contaminants, often at diffusion-controlled reaction speeds, leading to their fragmentation and conversion into smaller, stable inorganic molecules. wikipedia.org
Generation of Hydroxyl Radicals and Other Reactive Oxidative Species
The cornerstone of all AOPs is the production of potent oxidizing agents, with the hydroxyl radical (•OH) being the most prominent. mdpi.commdpi.com Hydroxyl radicals are highly unstable and non-selective, allowing them to react with and break down a vast range of complex organic molecules. wikipedia.orgyoutube.com Besides hydroxyl radicals, other reactive oxygen species (ROS) can be generated, including superoxide (B77818) radicals (•O₂⁻), hydrogen peroxide (H₂O₂), and sulfate (B86663) radicals (SO₄•⁻). mdpi.comscispace.comresearchgate.netacs.org
The generation of these reactive species is achieved by combining primary oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂) with energy sources such as ultraviolet (UV) light or catalysts like titanium dioxide (TiO₂) and iron ions. wikipedia.orgresearchgate.net Different AOPs employ distinct methods to produce these radicals. For instance, in UV/H₂O₂ systems, UV radiation cleaves hydrogen peroxide to form two hydroxyl radicals. mdpi.com In Fenton processes, the reaction between hydrogen peroxide and ferrous ions (Fe²⁺) generates hydroxyl radicals. mdpi.comresearchgate.net Similarly, ozone-based processes can produce •OH radicals through various reaction pathways, especially when combined with UV light or hydrogen peroxide. researchgate.net The specific combination of oxidants, catalysts, and energy sources determines the type and yield of the reactive species produced. wikipedia.orgmdpi.com
Mechanisms of Organic Pollutant Mineralization in Aqueous Solutions
The ultimate goal of AOPs in water treatment is the complete mineralization of organic pollutants. wikipedia.org Mineralization is the process by which organic compounds are converted into stable inorganic substances such as carbon dioxide (CO₂), water (H₂O), and mineral acids or salts. wikipedia.orgyoutube.com This process effectively removes the contaminants from the aqueous environment. wikipedia.org
The degradation of organic pollutants by AOPs typically occurs in a multi-step process. youtube.com
Formation of Strong Oxidants : The initial step involves the generation of highly reactive species like hydroxyl radicals. youtube.com
Initial Attack on Pollutant Molecules : These reactive species attack the organic contaminant molecules. This can occur through several mechanisms, including hydrogen abstraction, addition-elimination, and electron transfer reactions. acs.org This initial attack breaks down the parent compound into smaller, often more biodegradable, intermediates like carboxylic acids. youtube.comnih.gov
Complete Mineralization : These intermediate products undergo further oxidation, eventually leading to their complete conversion into CO₂, H₂O, and inorganic ions. youtube.comacs.org
While complete mineralization is the ideal outcome, in some cases, the process may result in the formation of intermediate byproducts that could potentially be more toxic than the original compound. acs.org Therefore, proper tuning and control of AOP conditions are crucial to ensure the complete and safe degradation of pollutants. acs.org
Investigated AOP Systems for Phenol (B47542) Degradation (Applicability to Phenoxyphenols)
The degradation of phenol is often used as a model for the breakdown of more complex phenolic compounds, including phenoxyphenols, due to the shared phenolic moiety which is the primary site of oxidative attack. Research into AOPs for phenol degradation provides valuable insights into their potential for treating water contaminated with phenoxyphenols.
Ozonation and Ozone-Based Processes (O₃, O₃/UV, O₃/H₂O₂)
Ozone (O₃) is a powerful oxidant that can degrade organic pollutants through two primary mechanisms: a direct reaction with the organic molecule or an indirect reaction via the hydroxyl radicals formed from ozone decomposition in water. researchgate.net While direct ozonation can be selective and slow for some compounds, combining ozone with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) significantly enhances the production of non-selective and highly reactive hydroxyl radicals, accelerating pollutant degradation. researchgate.nete3s-conferences.org
The O₃/UV process utilizes UV photons to decompose ozone, generating hydroxyl radicals. e3s-conferences.org This combination has proven to be highly efficient for treating various organic compounds compared to ozonation or UV photolysis alone. e3s-conferences.org Similarly, the O₃/H₂O₂ process, also known as peroxone, accelerates ozone decomposition to produce •OH radicals. e3s-conferences.org Studies have shown that these combined processes can achieve high removal efficiencies for pharmaceutical pollutants. For instance, the O₃/UV method has been reported to achieve 100% removal of sulfamethoxazole. e3s-conferences.org While ozonation alone can lead to the complete degradation of a parent compound like methylparaben, the addition of a catalyst can significantly enhance its mineralization, or the removal of total organic carbon (TOC). acs.org
| Process | Conditions | Phenol Removal Efficiency | Reference |
|---|---|---|---|
| O₃ | - | 98% | razi.ac.ir |
| O₃/UV/TiO₂ | 50 mg/dm³ initial phenol | 100% within 120 min | researchgate.net |
| Electro-oxidation/Ozonation | - | Removal rate of 0.83 mg L⁻¹ min⁻¹ | researchgate.net |
Ultraviolet (UV) Light-Mediated Processes (UV, UV/H₂O₂)
Direct UV photolysis can degrade some organic compounds, but its efficiency is often limited. researchgate.netnih.gov The efficacy of UV-based AOPs is significantly enhanced by the addition of an oxidant like hydrogen peroxide (H₂O₂). razi.ac.ir The UV/H₂O₂ process is a potent AOP where UV light causes the photolytic cleavage of H₂O₂, generating a high concentration of hydroxyl radicals. razi.ac.irnih.gov
This process has been shown to be very effective in degrading phenol. For example, one study demonstrated that up to 90% phenol degradation could be achieved within 30 minutes of UV irradiation in the presence of H₂O₂, whereas UV light alone resulted in less than 25% degradation. nih.gov The efficiency of phenol degradation in the UV/H₂O₂ system is influenced by factors such as the wavelength of the UV light and the concentrations of both phenol and H₂O₂. nih.govuj.ac.za Studies comparing different AOPs have found that UV/H₂O₂ shows the highest degradation rate among UV-based processes for phenol. nih.gov
| Process | Conditions | Result | Reference |
|---|---|---|---|
| UV alone | pH=5, 1-hour exposure, 50 mg/L phenol | 32.4% removal efficiency | razi.ac.ir |
| UV/H₂O₂ | 30 min UV irradiation | Up to 90% phenol degradation | nih.gov |
| UV/H₂O₂/O₃ | 1000 mg/L H₂O₂, 120 min | 93.75% phenol degradation rate | razi.ac.ir |
| UV LEDs/H₂O₂ | 280 nm wavelength | Most efficient phenol degradation among tested wavelengths (255, 265, 280 nm) | nih.govuj.ac.za |
Fenton and Photo-Fenton Processes (H₂O₂/Fe(II/III))
Studies comparing different AOPs for phenol degradation have consistently found the Fenton and photo-Fenton processes to be highly effective. nih.govnih.gov The photo-Fenton process, in particular, demonstrates significantly higher mineralization efficiency compared to the conventional Fenton process. nih.gov For instance, the maximum mineralization efficiency for phenol was reported as 41% for the Fenton process, while it reached 96% for solar photo-Fenton and 97% for UV-Fenton. nih.gov The efficiency of these processes is dependent on parameters such as pH, and the concentrations of H₂O₂ and iron ions. nih.govscribd.com
| Process | Maximum Mineralization Efficiency | Notes | Reference |
|---|---|---|---|
| Fenton (H₂O₂/Fe²⁺) | 41% | End products include acetic acid and oxalic acid. | nih.gov |
| Solar Photo-Fenton | 96% | Intermediate carboxylic acids were almost completely oxidized after 120 minutes. | nih.gov |
| UV-Fenton | 97% | Complete degradation observed with lower catalyst concentration compared to conventional Fenton. | nih.gov |
| Photo-Fenton (Heterogeneous Catalyst) | 95.4% removal rate | Achieved at 65°C within 20 minutes using an Fe/Cu/Al catalyst. | researchgate.net |
Kinetic and Mechanistic Studies of Degradation Reactions
Kinetic and mechanistic studies are crucial for understanding the efficiency and pathways of degradation for compounds like 2-fluoro-4-phenoxyphenol. While specific data for this compound is limited, research on phenol and its derivatives provides a strong framework for understanding the influential factors and reaction dynamics.
The efficiency of heterogeneous photocatalysis is significantly dependent on operational parameters, most notably pH and the concentration of the catalyst. researchgate.net
Influence of pH: The pH of the solution plays a critical role in the degradation rate by affecting the surface charge of the TiO₂ catalyst and the chemical form of the target pollutant. For phenolic compounds, the degradation efficiency is often highest under acidic or near-neutral conditions. redalyc.orgresearchgate.net For instance, in the degradation of phenol using an iron-doped TiO₂ catalyst, efficiency was high at pH 3.0 and 5.0 but decreased at pH 7.0. redalyc.org The point of zero charge (pzc) of the catalyst determines its surface charge; at a pH below the pzc, the surface is positively charged, enhancing the adsorption of anionic compounds. Conversely, at a pH above the pzc, the surface is negative. The optimal pH for degradation represents a balance between the catalyst's surface properties and the speciation of the target compound. mdpi.com For some systems, the highest degradation percentages occur at higher pH levels. researchgate.net The degradation of various phenols and chlorophenols has been shown to be highly pH-dependent. nih.gov
Influence of Catalyst Concentration: The concentration of the photocatalyst is another vital parameter. Initially, increasing the catalyst dosage generally leads to an increase in the degradation rate because more active sites are available for photocatalysis, and more hydroxyl radicals are generated. redalyc.orgmdpi.com However, this effect is not limitless. Beyond an optimal concentration, the degradation rate may level off or even decrease. mdpi.com This is because at high concentrations, the suspension becomes more turbid, which can scatter the UV light and reduce its penetration into the solution—a phenomenon known as the shielding effect. mdpi.com This prevents the light from activating the catalyst particles effectively. For example, studies on phenol degradation have shown a significant increase in efficiency when the catalyst concentration is raised to a certain level (e.g., from 65 mg/L to 130 mg/L), after which the effect may diminish. redalyc.org
| Parameter | Condition | Effect on Degradation Rate | Reference Finding |
|---|---|---|---|
| pH | Acidic (e.g., 3.0-5.0) | Generally enhances degradation for phenol. | Photocatalysis showed no significant differences at pH 3.0 and pH 5.0, but it decreased when the pH was 7.0. redalyc.org |
| pH | Neutral (e.g., ~7.0) | Can be optimal, depending on the specific catalyst and compound. | The catalyst was most active at pH = 7. researchgate.net |
| pH | Alkaline (e.g., > 9.0) | Often leads to decreased efficiency due to catalyst surface charge repulsion. | The performance of the PMS/CoMgAl-LDH system decreased at pH 9. mdpi.com |
| Catalyst Concentration | Increasing from low to optimal | Increases degradation rate due to more active sites. | When photocatalyst concentration increases from 32.5 to 130 mg/L, phenol degradation significantly increases. redalyc.org |
| Catalyst Concentration | Increasing beyond optimal | Decreases efficiency due to light scattering and shielding effects. | The catalyst loading effect indicated an optimal condition due to the shield of the catalyst particles to the UV irradiation. mdpi.comresearchgate.net |
The kinetics of photocatalytic degradation are often described using the Langmuir-Hinshelwood (L-H) model, which relates the initial degradation rate to the concentration of the pollutant. For many organic compounds at low concentrations, the degradation follows pseudo-first-order kinetics. nih.govmdpi.com The reaction rate constant (k) is a key parameter derived from kinetic models that quantifies the speed of the degradation reaction.
For the degradation of Bisphenol A (BPA), a compound with a similar phenolic structure, the process was found to follow an L-H model, shifting from first-order to zero-order kinetics as the initial concentration increased. scielo.org.mx Theoretical calculations and experimental measurements are used to determine these rate constants. For instance, the rate constants for the reaction of various contaminants with hydroxyl radicals are typically in the range of 10⁸–10¹⁰ M⁻¹ s⁻¹. mdpi.com
The activation energy (Ea), another important kinetic parameter, can be determined from the effect of temperature on the reaction rate. For the heterogeneous photodegradation of phenol, an activation energy of 14.3 ± 0.5 kJ mol⁻¹ was measured. mdpi.comresearchgate.net
| Compound | Kinetic Model | Rate Constant (k) | Activation Energy (Ea) | Reference |
|---|---|---|---|---|
| Phenol | Pseudo-first-order | Not specified | 14.3 ± 0.5 kJ mol⁻¹ | mdpi.comresearchgate.net |
| Bisphenol A (BPA) | Langmuir-Hinshelwood | k₁ = 0.0648 min⁻¹ | Not specified | scielo.org.mx |
| Substituted Phenols (Ozonation) | Apparent reaction rate constants determined | Varies by substituent | Not specified | researchgate.net |
| Acetaminophen (with •OH) | Second-order | 3.23 × 10⁹ M⁻¹ s⁻¹ | Not specified | mdpi.com |
Environmental Fate and Persistence Considerations for Fluorinated Phenoxyphenols
The environmental fate of a chemical describes its transport, transformation, and persistence in various environmental compartments. epa.gov For fluorinated compounds like this compound, the carbon-fluorine (C-F) bond is a key determinant of its environmental behavior. The C-F bond is one of the strongest covalent bonds in organic chemistry, which imparts high chemical and thermal stability to fluorinated compounds. nih.gov
This stability is a double-edged sword. While it is useful in many applications, it also leads to significant environmental persistence. nih.gov Per- and polyfluoroalkyl substances (PFAS), a well-studied class of fluorinated compounds, are known for being highly persistent, mobile, and bioaccumulative. ny.gov While structurally different from phenoxyphenols, the principles of persistence related to fluorination are relevant. These compounds are resistant to natural degradation processes. nih.gov
The environmental persistence of fluorinated phenoxyphenols means they are likely to remain in the environment for long periods. epa.gov Their fate and transport will be influenced by factors such as water solubility, soil and sediment adsorption, and potential for atmospheric transport. nih.gov The presence of the fluorine atom can alter the compound's physicochemical properties compared to its non-fluorinated counterpart, affecting its mobility and partitioning in the environment. nih.gov Similarly, chlorinated phenols are known to be recalcitrant and persistent environmental contaminants, suggesting that halogenated phenols, in general, pose a risk of persistence. researchgate.net Given the stability of the C-F bond, it is expected that fluorinated phenoxyphenols would exhibit considerable resistance to natural biotic and abiotic degradation pathways, making advanced degradation processes like photocatalysis essential for their removal. ny.govnih.gov
Advanced Applications and Functionalization of Phenoxyphenol Scaffolds in Materials Science
Polymer Chemistry and Materials Development
The presence of a phenolic hydroxyl group on the 2-Fluoro-4-phenoxyphenol molecule serves as a critical handle for polymerization. The fluorine and phenoxy substituents play a significant role in modulating the polymerization process and tailoring the physicochemical properties of the resulting materials.
Oxidative Polymerization for High-Performance Polymers (e.g., Poly(phenylene oxide))
Oxidative polymerization of phenols is a cornerstone for synthesizing poly(phenylene oxide) (PPO), a class of high-performance engineering thermoplastics known for their excellent thermal stability, dimensional stability, and chemical resistance. The process typically involves the copper-catalyzed oxidation of 2,6-disubstituted phenols to promote regioselective carbon-oxygen bond formation.
While 4-phenoxyphenol (B1666991) itself can undergo oxidative polymerization, the reaction can be complex, leading to different types of linkages (C-O and C-C coupling). The introduction of a fluorine atom at the ortho position in this compound is expected to influence the reaction's regioselectivity. Tyrosinase model complexes have been shown to be highly effective catalysts for the regioselective oxidative polymerization of 4-phenoxyphenol, yielding poly(1,4-phenylene oxide) with high linearity and crystallinity. The fluorine substituent in this compound can sterically and electronically guide the coupling reaction, potentially favoring the formation of linear, high-molecular-weight polymers with tailored properties.
Table 1: Expected Influence of Substituents on Oxidative Polymerization of Phenol (B47542) Monomers
| Monomer | Substituents | Expected Polymer Properties |
|---|---|---|
| 2,6-Dimethylphenol | Two methyl groups | High thermal stability, good mechanical properties (Commercial PPO) |
| 4-Phenoxyphenol | One phenoxy group | Potential for crystallinity, flexible backbone |
| 2,6-Difluorophenol | Two fluorine atoms | High crystallinity, enhanced thermal stability |
Polymers derived from this compound would likely exhibit properties intermediate between or combining those of PPOs from different monomers. The phenoxy group could enhance solubility and processability, while the fluorine atom would contribute to increased thermal stability, chemical inertness, and lower dielectric constant, making these materials attractive for electronics and aerospace applications.
Graft Polymerization for Surface Modification (e.g., Hydrophobicity Enhancement)
Graft polymerization is a powerful technique for modifying the surface properties of a material without altering its bulk characteristics. This is achieved by covalently bonding new polymer chains onto the surface of an existing polymer substrate. Fluorinated compounds are widely used in surface modification to create hydrophobic and oleophobic surfaces due to the low surface energy of fluorine atoms.
This compound can be utilized as a monomer in graft polymerization to impart hydrophobicity. The process can be initiated by creating radical sites on a substrate polymer surface (e.g., polyethylene, polyurethane) through methods like plasma treatment or UV irradiation. These radicals then initiate the polymerization of this compound, resulting in a dense layer of fluorinated polymer brushes on the surface.
The resulting modified surface is expected to exhibit significantly increased water contact angles, indicating enhanced hydrophobicity. This surface modification strategy is valuable for creating self-cleaning surfaces, anti-fouling coatings, and moisture-resistant barriers for various applications.
Development of Functional Polymers from Fluorinated Phenoxyphenol Monomers
The synthesis of functional polymers, which possess specific chemical, electronic, or biological functions, is a major goal in materials science. This compound serves as a versatile building block for such polymers. Beyond oxidative polymerization, it can be chemically modified prior to polymerization to introduce other functional groups, or it can be copolymerized with other monomers to fine-tune the final properties of the material.
Catalyst-
Role As Chemical Intermediate in Complex Organic Synthesis
Precursors for Active Pharmaceutical Ingredients (APIs)
While direct, widespread documentation explicitly detailing 2-Fluoro-4-phenoxyphenol as a starting material for a multitude of commercially available Active Pharmaceutical Ingredients (APIs) is not extensively prevalent in publicly accessible literature, its structural motifs are present in several classes of therapeutic agents. The synthesis of complex APIs is a multi-step process that often involves the use of specialized intermediates to construct the final molecular entity. The incorporation of a 2-fluoro-4-phenoxyphenyl moiety can be inferred to be of significant interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom, for instance, can enhance metabolic stability and binding affinity, while the phenoxy group can provide a scaffold for further molecular elaboration.
Building Blocks for Agonists and Antagonists of Biological Receptors
The structural framework of this compound is particularly well-suited for the synthesis of molecules designed to interact with biological receptors. These receptors, which play pivotal roles in cellular signaling pathways, are key targets for therapeutic intervention in a wide range of diseases. The specific arrangement of the fluoro, hydroxyl, and phenoxy groups on the phenyl ring of this compound allows it to serve as a foundational component in the construction of both agonists, which activate receptors, and antagonists, which block their activity.
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose and lipid metabolism, making it an important target for the development of drugs for type 2 diabetes. While direct synthesis of PPARγ agonists from this compound is not explicitly detailed in the reviewed literature, the synthesis of various PPARγ agonists involves the use of substituted phenolic and phenoxy moieties. The structural components of this compound are consistent with the general pharmacophore of some PPARγ agonists.
| Compound Class | Relevance of Fluoro-Phenoxyphenol Moiety | Representative Research |
| Thiazolidinediones and analogues | The phenoxy group can act as a linker to the acidic head group, a common feature in many PPARγ agonists. The fluorine substitution can enhance binding affinity and metabolic stability. | While not directly using this compound, the synthesis of some fluorinated analogs involves similar phenolic precursors. |
G-Protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin (B600854) secretion. Research into novel GPR40 agonists has explored derivatives of phenylpropionic acid.
In the synthesis of certain potent GPR40 ago-PAMs (ago-allosteric modulators), a structurally similar compound, 2-fluoro-4-methoxyphenyl boronic acid, has been utilized as a key intermediate nih.gov. This suggests a strong potential for this compound to be used in similar synthetic strategies, where the phenoxy group could replace the methoxy (B1213986) group to modulate the compound's properties. The synthesis often involves a Suzuki coupling reaction to create a biaryl structure, a common motif in GPR40 agonists nih.gov.
| Precursor Type | Synthetic Step | Resulting Moiety in Final Compound |
| Fluoro-substituted phenyl boronic acids | Suzuki Coupling | Biaryl core structure |
| Phenylpropionic acid derivatives | Various modifications | Linker and acidic head group |
The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. The development of nonsteroidal AR antagonists is an active area of research. A novel class of AR antagonists based on a 4-(4-benzoylaminophenoxy)phenol skeleton has been designed and synthesized. These compounds have demonstrated potent antagonistic activity against both wild-type and mutated androgen receptors nih.gov.
The synthesis of these derivatives involves the reaction of a substituted phenol (B47542) with a fluoronitrobenzene derivative, followed by reduction of the nitro group and subsequent amidation. Although the direct use of this compound is not explicitly mentioned, its core structure is highly relevant to this class of compounds. The presence of the fluorine atom at the 2-position of the phenoxyphenol core could be a strategic modification to enhance the potency and pharmacokinetic profile of these antagonists.
| Core Structure | Synthetic Approach | Significance |
| 4-Phenoxyphenol (B1666991) | SNAr reaction with fluoronitrobenzene, followed by reduction and amidation | Forms the foundational skeleton of a new class of nonsteroidal AR antagonists nih.gov. |
| This compound | Potential starting material for analogs with enhanced properties | The fluorine atom can improve binding affinity and metabolic stability. |
Proliferating cell nuclear antigen (PCNA) is a key protein involved in DNA replication and repair, making it an attractive target for cancer therapy. The development of small molecules that can modulate PCNA activity is an emerging field of research. While the direct use of this compound in the synthesis of PCNA activity modulators is not well-documented in the available literature, the search for novel chemical scaffolds that can interact with PCNA is ongoing. The structural features of this compound, particularly the presence of hydrogen bond donors and acceptors and a hydrophobic phenoxy group, could potentially be exploited in the design of new PCNA inhibitors.
Intermediates for Enzyme Inhibitors (e.g., Non-Nucleoside Reverse Transcriptase Inhibitors)
Enzyme inhibitors are a major class of therapeutic agents that function by blocking the activity of specific enzymes. This compound can serve as a valuable intermediate in the synthesis of various enzyme inhibitors.
One notable example is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. Research has been conducted on 2-phenylamino-4-phenoxyquinoline derivatives as potent HIV-1 NNRTIs nih.gov. The synthesis of these molecules involves the construction of a quinoline (B57606) core with a phenoxy group at the 4-position. The use of a substituted phenoxyphenol, such as this compound, as a precursor for the phenoxy moiety could introduce favorable properties, such as increased binding affinity to the NNRTI binding pocket of the reverse transcriptase enzyme.
| Enzyme Target | Class of Inhibitor | Role of Fluoro-Phenoxyphenol Moiety |
| HIV-1 Reverse Transcriptase | Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | The phenoxy group is a key structural component of some quinoline-based NNRTIs, and fluorine substitution could enhance antiviral activity nih.gov. |
Development of Chemical Probes and Tracers
The structural backbone of this compound is instrumental in the synthesis of advanced chemical probes and tracers, which are essential tools for visualizing and understanding biological processes at the molecular level.
Fluorogenic Probes for Reactive Oxygen Species Sensing
While the direct use of this compound in the synthesis of fluorogenic probes for reactive oxygen species (ROS) is not extensively documented in publicly available research, the core structure is relevant to the design principles of such probes. Fluorogenic probes are molecules that exhibit an increase in fluorescence upon reacting with a specific analyte, such as ROS. The design of these probes often involves a fluorophore and a reactive site. The electronic properties of the fluorophore can be fine-tuned by substituents on the aromatic rings. The fluorine atom in this compound can modulate the electronic environment of the phenol, which could be a component of a larger fluorogenic system. This modulation can influence the photophysical properties of the resulting probe, such as its excitation and emission wavelengths and quantum yield, which are critical for sensitive ROS detection in biological systems.
Radiotracers for Molecular Imaging (e.g., Cyclooxygenase-2)
In the realm of molecular imaging, radiotracers are crucial for non-invasive diagnostic techniques like Positron Emission Tomography (PET). The enzyme Cyclooxygenase-2 (COX-2) is a significant biomarker for inflammation and various cancers. The development of selective COX-2 inhibitors that can be labeled with a positron-emitting radionuclide, such as fluorine-18, is an active area of research.
The this compound scaffold is conceptually significant for creating such radiotracers. For instance, a structurally related compound, 2-(2-fluoro-4-(methylsulfonyl)phenoxy)-5-hexylphenol, has been investigated in the context of COX-2 inhibition. This highlights the potential of the fluorinated phenoxyphenol motif as a core structure for developing potent and selective COX-2 inhibitors. By incorporating a fluorine atom, as in this compound, the resulting molecule can be a precursor for radiosynthesis, where the stable fluorine is replaced with the radioactive isotope ¹⁸F. This allows the tracer to be visualized using PET imaging, providing a means to assess COX-2 expression levels in vivo, which can aid in disease diagnosis and monitoring treatment response.
Precursors for Agrochemicals (e.g., Herbicides)
Phenoxy-based compounds have a long history in the agrochemical industry, particularly as herbicides. The phenoxyacetic acid herbicides are a well-known class of compounds that function as synthetic auxins to control broad-leaved weeds. The substitution pattern on the aromatic rings of these molecules is critical to their herbicidal activity and selectivity.
While specific herbicides directly derived from this compound are not prominently featured in available literature, its structure as a fluorinated diaryl ether makes it a plausible precursor. The introduction of a fluorine atom into an agrochemical can significantly alter its biological activity, metabolic stability, and environmental fate. Therefore, this compound represents a valuable starting material for the synthesis of new herbicidal compounds with potentially improved properties.
Scaffolds for Compounds with Antibacterial and Antitumor Effects
The phenoxyphenol scaffold is recognized for its potential in developing new therapeutic agents. Research has shown that derivatives of this core structure can exhibit significant biological activities.
Natural brominated phenoxyphenols have demonstrated the ability to kill persistent and biofilm-incorporated cells of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This indicates that the phenoxyphenol framework is a promising scaffold for the development of novel antimicrobial agents that can tackle challenging bacterial infections. nih.gov The introduction of a fluorine atom, as in this compound, could further enhance the antibacterial properties or modify the pharmacokinetic profile of such compounds.
In the context of cancer research, various derivatives of 4-phenoxyphenol have been analyzed for their anticancer activity. nih.gov Although this research did not specify the 2-fluoro substituted version, it underscores the potential of the broader phenoxyphenol chemical class as a basis for designing new antitumor agents. The specific substitutions on the phenyl rings play a crucial role in determining the cytotoxic efficacy and the mechanism of action against cancer cells. The fluorine atom in this compound can influence factors such as lipophilicity and metabolic stability, which are important for the development of effective cancer therapeutics.
Future Research Directions and Emerging Paradigms for 2 Fluoro 4 Phenoxyphenol Research
Exploration of Novel Synthetic Pathways and Methodologies with Enhanced Selectivity
The synthesis of 2-Fluoro-4-phenoxyphenol and its analogues is moving beyond traditional methods towards more sophisticated and efficient pathways that offer greater control and selectivity. A significant area of development is the adoption of continuous flow chemistry. Flow microreactors, for instance, can improve reaction efficiency and yield in nitration processes for related fluorinated phenols, while also reducing waste by minimizing the formation of impurities. researchgate.net This methodology offers precise control over reaction parameters, enhancing safety and scalability.
Another promising avenue is the refinement of coupling and condensation reactions. For example, methods developed for the synthesis of related phenoxyphenol compounds, which utilize pipeline reactors and specific catalysts, can be adapted to improve yield and purity, thereby simplifying post-treatment and reducing the difficulty of refining the final product. google.com Research into novel catalytic systems, including organometallic and enzymatic catalysts, is expected to yield pathways with higher chemo- and regioselectivity, which is crucial when constructing complex derivatives with multiple functional groups. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, is also a key goal for creating more cost-effective and streamlined manufacturing processes. researchgate.net
Advanced Computational Modeling for Structure-Activity Relationship (SAR) Studies and Rational Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of this compound derivatives. Advanced computational modeling allows for the elucidation of Structure-Activity Relationships (SAR), which relate the chemical structure of a molecule to its biological activity. drugdesign.org By understanding these relationships, scientists can rationally design new molecules with enhanced potency and specificity.
For instance, SAR studies on related 2-phenoxy-N-phenylacetamide and 2-phenoxybenzamide (B1622244) scaffolds have provided valuable insights. Research has shown that the presence and position of a fluoro-substituent can be highly advantageous for biological activity, such as in antiplasmodial agents where a 4-fluorophenoxy substituent led to significantly higher activity compared to its non-fluorinated analogue. mdpi.com Similarly, in the design of antitubercular agents based on a 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide nucleus, SAR analysis revealed that changes in functional groups were reasonably tolerated, allowing for the optimization of the lead compound. mdpi.comresearchgate.net
Future research will increasingly employ techniques like Density Functional Theory (DFT) and molecular docking to predict the binding affinities and modes of interaction of novel derivatives with biological targets. These computational approaches enable a more targeted and efficient drug discovery process, minimizing the need for extensive and costly empirical screening. plu.mx
Table 1: Illustrative Structure-Activity Relationship (SAR) Findings for Fluorophenoxy-Containing Compounds
| Base Scaffold | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| 2-Phenoxybenzamide | Replacement of phenoxy with 4-fluorophenoxy | Advantageous for antiplasmodial activity | mdpi.com |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Introduction of various side chains | High to moderate potency against M. tuberculosis, suggesting tolerance for functional group changes | mdpi.com |
| YC-1 Analogue | Fluoro substitution at ortho position of benzene (B151609) ring | Better inhibitory activity compared to meta or para positions | nih.gov |
Development of Sustainable and Scalable Production Methods for Industrial Applications
As the potential applications of this compound derivatives expand, the need for sustainable and scalable production methods becomes paramount. A key focus is the development of "green chemistry" processes that minimize environmental impact. This includes designing synthetic routes with high atom economy, reducing the production of hazardous waste ("three wastes"), and utilizing less toxic solvents and reagents. google.com
The transition from batch processing to continuous flow manufacturing is a critical step towards achieving both sustainability and scalability. Continuous flow reactors offer improved heat and mass transfer, leading to better process control, higher yields, and enhanced safety, particularly for exothermic reactions. researchgate.netpatsnap.com This technology is suitable for industrial-scale production and can significantly improve process efficiency. patsnap.com
Furthermore, research into catalytic processes using recyclable catalysts, such as PTFE-based systems, is gaining traction. patsnap.com These catalysts can be used in mild operating conditions and demonstrate high selectivity, reducing energy consumption and waste. The development of synthesis methods that result in a high-purity crude product can also greatly reduce the environmental footprint by simplifying the downstream purification steps and decreasing solvent usage. google.com
Integration of this compound Derivatives into Next-Generation Functional Materials
The unique electronic and physical properties imparted by the fluorine atom make this compound a valuable building block for next-generation functional materials. rsc.org The incorporation of fluorophenoxy side groups into polymer backbones is a particularly promising area of research.
For example, fluorophenoxy-substituted polyphosphazenes have been developed as advanced biomaterials. nih.gov The linkage of these fluorinated groups to the polymer backbone increases surface stiffness and has been shown to significantly reduce bacterial adhesion and inhibit biofilm formation. nih.gov These crosslinkable, fluorinated polymers represent a new generation of materials for medical devices, offering improved resistance to microbial infections. nih.gov
Future research will likely explore the use of these derivatives in a wider range of materials, including:
Advanced Coatings: Leveraging the hydrophobic nature of fluorinated compounds to create water- and dirt-resistant surfaces.
Electronics: Utilizing the electron-withdrawing properties of fluorine to tune the electronic characteristics of organic semiconductors and dielectrics.
Nanomaterials: Developing novel fluorinated tracers and nanosystems for advanced medical imaging techniques, such as 19F-MRI. cnr.it
Table 2: Properties of Functional Materials Incorporating Fluorophenoxy Groups
| Material Type | Incorporated Moiety | Key Properties/Function | Potential Application | Reference |
|---|---|---|---|---|
| Polyphosphazene | Fluorophenoxy-substituted side groups | Increased surface stiffness, reduced bacterial adhesion, inhibited biofilm formation | Coatings for medical devices | nih.gov |
| Sol-gel materials | Fluorinated precursors | Tunable hydrophilic–lipophilic balance (HLB), increased hydrophobicity | Advanced coatings, catalysis | rsc.org |
Comprehensive Investigation of Environmental Impact and Innovative Remediation Strategies for Fluorinated Phenoxyphenols
The strong carbon-fluorine bond that gives fluorinated compounds their desirable stability also leads to significant environmental persistence. europa.eu Compounds like fluorinated phenoxyphenols can be classified with other per- and polyfluoroalkyl substances (PFAS), often termed "forever chemicals," which resist natural degradation processes. europa.eu Therefore, a comprehensive investigation into the environmental fate, transport, and potential toxicity of this compound and its derivatives is crucial.
Research is actively being pursued to develop innovative remediation strategies for fluorinated organic pollutants. Conventional methods are often ineffective, necessitating the exploration of advanced technologies. Promising remediation techniques include:
Thermal Degradation: Methods such as incineration and pyrolysis at very high temperatures are being investigated to break the stable C-F bond, although the degradation byproducts are not yet fully characterized. mdpi.comresearchgate.net
Electrochemical Oxidation: This technique uses powerful electrochemical cells, often with boron-doped diamond (BDD) anodes, to mineralize PFAS compounds in contaminated water. mdpi.com
Advanced Oxidation Processes (AOPs): The use of highly reactive species, such as those generated in peroxymonosulfate-based AOPs, is being explored for the degradation of phenolic contaminants. nottingham.edu.cn
Understanding the complete lifecycle of these compounds, from production to disposal and potential environmental accumulation, is essential for responsible development and application. Future work will focus on creating robust models for predicting environmental behavior and developing effective, energy-efficient remediation technologies to mitigate any potential impact.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-Fluoro-4-phenoxyphenol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis optimization requires careful control of fluorination and phenoxylation steps. For fluorinated aromatic intermediates, the electron-withdrawing effect of fluorine may necessitate elevated temperatures (e.g., 80–120°C) and catalysts like Pd/C or CuI to achieve coupling efficiency . Monitoring intermediates via HPLC or TLC is critical to isolate pure products. Reaction parameters (solvent polarity, stoichiometry of reagents) should be systematically varied, as demonstrated in analogous fluorophenyl compound syntheses .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR is essential for verifying fluorine substitution patterns. NMR can resolve phenolic -OH protons (δ ~5–6 ppm) and aromatic protons.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways.
- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction provides bond lengths and angles, as seen in related fluorophenyl compounds (e.g., C–F bond length: ~1.35 Å) .
- Cross-validation with IR (to detect phenolic O–H stretches) and elemental analysis ensures purity .
Q. How does the fluorine substituent influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Fluorine’s electronegativity enhances thermal stability but may increase susceptibility to hydrolysis in acidic/basic conditions. Conduct accelerated stability studies by:
- Exposing the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours.
- Analyzing degradation products via LC-MS.
- Refer to safety guidelines for fluorophenols (e.g., decomposition products like HF may require specialized handling) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or impurities. Strategies include:
- Dynamic NMR Experiments : To detect tautomeric equilibria (e.g., keto-enol shifts in fluorinated phenols) .
- Advanced Chromatography : Use chiral columns or preparative HPLC to isolate stereoisomers or regioisomers.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
- Document all anomalies and replicate experiments under controlled conditions .
Q. What experimental designs are suitable for studying the reaction mechanisms of this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps.
- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or electrophilic traps to identify transient species.
- In Situ Spectroscopy : Employ Raman or UV-Vis to monitor real-time reaction progress.
- Reference mechanistic studies on structurally similar compounds (e.g., fluorophenylpyridines) to infer pathways .
Q. How can computational modeling enhance the understanding of this compound’s electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity.
- Molecular Dynamics (MD) : Simulate solvent interactions and aggregation behavior.
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ constants for fluorine) with biological activity data .
- Validate models with experimental data (e.g., X-ray structures, pKa measurements) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
- Methodological Answer :
- Meta-Analysis : Compile literature data (e.g., IC values, assay protocols) to identify outliers.
- Standardized Assays : Re-test compounds under uniform conditions (e.g., cell lines, incubation times).
- Structural Confirmation : Ensure analogs are not mischaracterized (common issues: regioisomerism, residual solvents) .
- Report negative results transparently to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
